N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide
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Overview
Description
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide is a complex organic compound that features a pyridazinyl group, a piperidinyl group, and a hydroxynicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide typically involves multi-step organic reactions The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with a piperidinyl derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinyl and piperidinyl derivatives, such as:
- N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)pyrazine-2-carboxamide
- N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
What sets N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-hydroxynicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name: this compound
- Molecular Formula: C20H22ClN5O
- Molecular Weight: 395.9 g/mol
This compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB), also known as Akt. This inhibition affects the PI3K-PKB signaling pathway , which is crucial for various cellular processes including metabolism, growth, and survival.
Target Interaction
The compound's interaction with PKB leads to modulation of downstream signaling pathways, influencing cellular responses such as apoptosis and proliferation. This mechanism positions it as a candidate for therapeutic applications in cancer and metabolic disorders.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various assays:
- Antibacterial Activity: The compound demonstrated moderate antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis. Inhibition was measured using standard disk diffusion methods.
- Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE) and urease, with IC50 values indicating significant potency in enzyme inhibition assays.
- Cellular Assays: In cell culture studies, the compound exhibited cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties.
Case Study 1: Anticancer Activity
In a recent study, this compound was tested on various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell types. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.
Case Study 2: Enzyme Inhibition Profile
A comprehensive analysis was conducted to evaluate the enzyme inhibition profile of this compound against AChE and urease. The findings revealed that it exhibited strong inhibitory activity with IC50 values of 0.63 ± 0.001 µM for AChE, indicating its potential use in treating conditions like Alzheimer's disease.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C20H22ClN5O |
Molecular Weight | 395.9 g/mol |
AChE Inhibition IC50 | 0.63 ± 0.001 µM |
Urease Inhibition IC50 | Not specified |
Antibacterial Activity | Moderate against S. typhi and B. subtilis |
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-17-6-2-1-4-15(17)18-7-8-19(26-25-18)27-12-9-14(10-13-27)24-21(29)16-5-3-11-23-20(16)28/h1-8,11,14H,9-10,12-13H2,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREGBDRDXNCFTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CNC2=O)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.